Sucrose monocaproate Sucrose monocaproate
Brand Name: Vulcanchem
CAS No.: 61358-54-1
VCID: VC1614148
InChI: InChI=1S/C18H32O12/c1-2-3-4-5-11(22)30-18(16(27)14(25)12(23)9(6-19)29-18)17(8-21)15(26)13(24)10(7-20)28-17/h9-10,12-16,19-21,23-27H,2-8H2,1H3/t9-,10-,12-,13-,14+,15+,16-,17+,18+/m1/s1
SMILES: CCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO
Molecular Formula: C18H32O12
Molecular Weight: 440.4 g/mol

Sucrose monocaproate

CAS No.: 61358-54-1

Cat. No.: VC1614148

Molecular Formula: C18H32O12

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

Sucrose monocaproate - 61358-54-1

Specification

CAS No. 61358-54-1
Molecular Formula C18H32O12
Molecular Weight 440.4 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hexanoate
Standard InChI InChI=1S/C18H32O12/c1-2-3-4-5-11(22)30-18(16(27)14(25)12(23)9(6-19)29-18)17(8-21)15(26)13(24)10(7-20)28-17/h9-10,12-16,19-21,23-27H,2-8H2,1H3/t9-,10-,12-,13-,14+,15+,16-,17+,18+/m1/s1
Standard InChI Key ZFFCNTZCHDDATQ-UWFDMBNGSA-N
Isomeric SMILES CCCCCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO
SMILES CCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO
Canonical SMILES CCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

Introduction

Chemical Structure and Fundamental Properties

Sucrose monocaproate consists of a sucrose molecule with one hydroxyl group esterified with caproic acid (C6H12O2). The compound features a hydrophilic sucrose head and a relatively short hydrophobic caproic acid tail, giving it distinctive surfactant properties.

Industrial production of sucrose esters typically yields mixtures where mono-esterification is readily achieved, though the specific position of esterification can vary across multiple hydroxyl groups on the sucrose molecule . Studies of commercial sucrose esters have revealed significant variations in mono- and di-ester ratios, reflecting differences in synthetic protocols and potential equilibration between isomers .

Comparison with Related Sucrose Esters

Table 1: Structural Comparison of Sucrose Monocaproate with Related Sucrose Esters

PropertySucrose MonocaproateSucrose MonooctanoateSucrose Monocaprate
Fatty Acid ComponentCaproic acid (C6)Octanoic/caprylic acid (C8)Decanoic/capric acid (C10)
CAS NumberNot specified in sources42922-74-7 31835-06-0
Molecular FormulaC18H32O12 (estimated)C20H36O12 C22H40O12 (estimated)
Alternative NamesNot specified in sourcesSucrose monocaprylate, Sucrose octanoate Sucrose monodecanoate
Relative HydrophilicityHigherModerateLower

The shorter carbon chain of caproic acid in sucrose monocaproate would likely confer greater water solubility compared to longer-chain analogs like sucrose monocaprate and sucrose monooctanoate, potentially making it more suitable for applications requiring enhanced hydrophilicity.

Synthesis ApproachProcess ConditionsAdvantagesChallenges
Traditional TransesterificationHigh temperature (40-140°C) Established methodologySolubility limitations of sucrose
Ultrasonic-Assisted SynthesisUltrasound irradiationImproved yields (≥73%) Equipment requirements
Solvent-Free ApproachesRelies on sucrose solubility in product esters Environmentally favorableTemperature sensitivity above 140°C

Physicochemical Properties

Sucrose monocaproate, like other sucrose monoesters, exhibits distinctive physicochemical properties that determine its functionality in various applications:

  • Amphiphilic character: The hydrophilic sucrose head and hydrophobic caproic acid tail create an amphiphilic molecule capable of reducing surface tension at interfaces

  • Surface activity: Ability to stabilize emulsions and form self-assembled structures such as micelles in aqueous environments

  • HLB (Hydrophilic-Lipophilic Balance): The relatively short C6 chain would likely result in a higher HLB value compared to longer-chain sucrose esters, favoring oil-in-water emulsions

These properties make sucrose monocaproate potentially valuable in applications requiring biocompatible surfactants with specific interfacial behaviors.

Applications

The functionality of sucrose monocaproate can be inferred from applications of related sucrose esters across multiple industries.

Pharmaceutical Applications

In pharmaceutical research, sucrose esters have demonstrated utility as excipients in drug delivery systems, particularly in oral and topical formulations . Their mechanism of action involves:

  • Enhancing solubility and bioavailability of active pharmaceutical ingredients

  • Stabilizing emulsions and suspensions

  • Forming delivery vehicles such as nanoemulsions and vesicles

Sucrose esters' biocompatibility and low toxicity make them suitable for biomedical applications, including preparation of drug delivery systems and vaccine formulations . The specific properties of sucrose monocaproate, with its shorter fatty acid chain, may offer advantages in formulations requiring enhanced water solubility while maintaining surfactant functionality.

Food Industry Applications

Sucrose esters serve as emulsifiers and stabilizers in various food products, including dairy, bakery, and confectionery items . Their ability to improve texture, shelf-life, and sensory attributes makes them valuable ingredients in food formulations .

Table 3: Potential Food Applications for Sucrose Monocaproate

Food CategoryFunctional RolePotential Benefits
Bakery ProductsEmulsifier, Crumb SoftenerImproved texture, extended freshness
Dairy ProductsStabilizerEnhanced emulsion stability
ConfectioneryProcessing AidControlled crystallization, improved texture
BeveragesEmulsifierImproved dispersion of ingredients

Cosmetic and Personal Care Applications

Sucrose esters find significant applications in personal care products, functioning as emulsifiers, stabilizers, and viscosity modifiers in the formulation of creams, lotions, and cosmetics .

Studies have evaluated elastic liquid-state vesicles containing sucrose esters (such as Sucrose Laurate) for cosmetic applications, demonstrating their potential in advanced delivery systems for skin care ingredients . Similar applications could be envisioned for sucrose monocaproate, particularly where its specific chain length might offer advantages in formulation stability or ingredient delivery.

Current Research Trends and Future Perspectives

Ongoing research continues to explore novel applications and optimize formulations utilizing sucrose esters to address specific challenges in various industries . For sucrose monocaproate, potential areas of interest include:

  • Development of optimized, environmentally friendly synthesis methods

  • Comparative studies of its surfactant properties relative to other chain-length sucrose esters

  • Exploration of specific applications where its particular hydrophilic-lipophilic balance offers advantages

  • Investigation of potential antimicrobial properties, as observed with some other sugar esters

The interest in improved synthesis methods, such as ultrasonic irradiation , suggests a continuing focus on making the production of sucrose esters more efficient and environmentally sustainable.

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